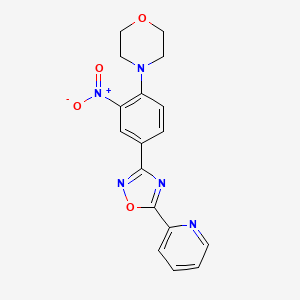
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine is a chemical compound that has shown promising results in scientific research applications. It is a synthetic molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to generate reactive oxygen species (ROS) upon irradiation, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the caspase pathway. It has also been reported to generate ROS upon irradiation, which can cause oxidative damage to cancer cells. Moreover, it has been shown to be non-toxic to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine in lab experiments include its ability to selectively target cancer cells, its non-toxicity to normal cells, and its potential as a fluorescent probe for the detection of hydrogen peroxide in living cells. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity upon irradiation.
Direcciones Futuras
There are several future directions for the research on 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine. These include the development of more efficient synthesis methods, the optimization of its properties as a photosensitizer for photodynamic therapy, the investigation of its mechanism of action, and the exploration of its potential as a fluorescent probe for the detection of hydrogen peroxide in living cells. Moreover, the evaluation of its toxicity and pharmacokinetics in animal models is necessary for its clinical translation.
Métodos De Síntesis
The synthesis of 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine has been reported using various methods. One of the most commonly used methods is the reaction of 4-(2-amino-4-nitrophenyl)morpholine with 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a yellow solid.
Aplicaciones Científicas De Investigación
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine has been used in various scientific research applications. It has shown promising results as a fluorescent probe for the detection of hydrogen peroxide in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been reported to exhibit potent antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
4-[2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)16-19-17(26-20-16)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHZCVWRRERHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

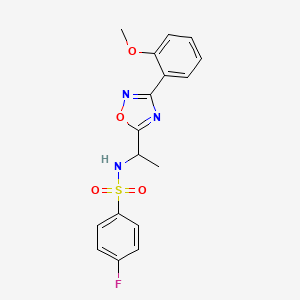
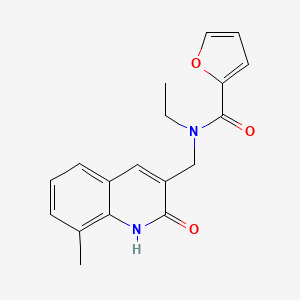

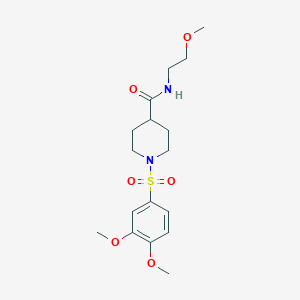



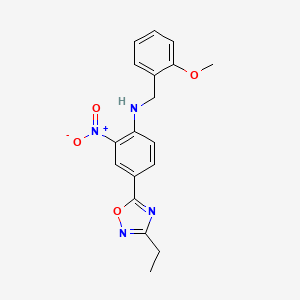

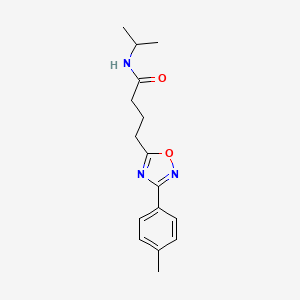
![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)